molecular formula C14H14F3NO3 B14035641 (R)-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate

(R)-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14035641
M. Wt: 301.26 g/mol
InChI Key: GDGIDIFCXYZVLH-CYBMUJFWSA-N
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Description

®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoroacetamido group and an indene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of ethyl indene-1-carboxylate with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Ethyl indene-1-carboxylate} + \text{Trifluoroacetic anhydride} \rightarrow \text{®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetamide
  • 2-(2,2,2-Trifluoroacetamido)fluorene
  • 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

Uniqueness

®-ethyl 1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene carboxylate structure combined with the trifluoroacetamido group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

ethyl (1R)-1-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydroindene-1-carboxylate

InChI

InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(18-11(19)14(15,16)17)8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,18,19)/t13-/m1/s1

InChI Key

GDGIDIFCXYZVLH-CYBMUJFWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC2=CC=CC=C21)NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)NC(=O)C(F)(F)F

Origin of Product

United States

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